molecular formula C13H10F2N2OS B12241112 N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B12241112
M. Wt: 280.29 g/mol
InChI Key: CKPLCBDKIWLGSS-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.

    Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Addition of Methylsulfanyl Group: The methylsulfanyl group can be added using thiolation reactions, often involving thiol reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
  • N-(2,3-difluorophenyl)-2-(ethylsulfanyl)pyridine-3-carboxamide
  • N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxylic acid

Uniqueness

N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and overall stability compared to similar compounds.

Properties

Molecular Formula

C13H10F2N2OS

Molecular Weight

280.29 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C13H10F2N2OS/c1-19-13-8(4-3-7-16-13)12(18)17-10-6-2-5-9(14)11(10)15/h2-7H,1H3,(H,17,18)

InChI Key

CKPLCBDKIWLGSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

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